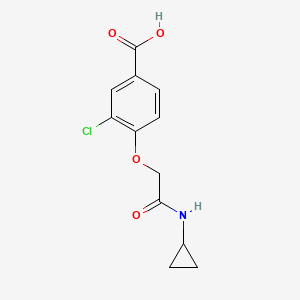
3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid is a chemical compound characterized by its chloro and dimethylamino functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid and 2-(dimethylamino)ethanol.
Esterification: The carboxylic acid group of 3-chlorobenzoic acid is first converted to an ester using an alcohol, such as methanol, in the presence of a strong acid catalyst.
Nucleophilic Substitution: The ester is then reacted with 2-(dimethylamino)ethanol under nucleophilic substitution conditions to introduce the dimethylamino group.
Hydrolysis: The ester group is hydrolyzed to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in chemical research.
Biology: In biological studies, the compound may be used to investigate enzyme inhibition or as a probe to study cellular processes.
Industry: The compound's properties may be exploited in the manufacturing of materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
類似化合物との比較
3-Chlorobenzoic Acid: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(2-(Dimethylamino)ethoxy)benzoic Acid: Similar structure but without the chlorine atom, leading to variations in chemical behavior.
3,4-Dichlorobenzoic Acid:
Uniqueness: The presence of both the chloro and dimethylamino groups in 3-Chloro-4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid provides unique chemical properties that distinguish it from similar compounds
特性
IUPAC Name |
3-chloro-4-[2-(dimethylamino)-2-oxoethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-13(2)10(14)6-17-9-4-3-7(11(15)16)5-8(9)12/h3-5H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVRYWPBNLIABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-phenyl-2-([[3-(trifluoromethyl)phenyl]sulfonyl]amino)propanoic acid](/img/structure/B7817667.png)

![1-[(4-bromophenyl)sulfonyl]-L-proline](/img/structure/B7817682.png)
![Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-](/img/structure/B7817699.png)

![1-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7817716.png)

![6-[(2,3,4-Trifluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7817730.png)
![3-[2-[2-(2-bromoanilino)-2-oxoethyl]sulfanyl-6-methyl-4-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7817732.png)
![3-(4-Chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7817742.png)
